![molecular formula C9H9F3N2O5 B1375377 3-Amino-1-carboxymethyl-pyridin-2-one tfa CAS No. 1373519-47-1](/img/structure/B1375377.png)
3-Amino-1-carboxymethyl-pyridin-2-one tfa
Overview
Description
“3-Amino-1-carboxymethyl-pyridin-2-one TFA” is a biochemical used for proteomics research . Its molecular formula is C7H8N2O3⋅C2HF3O2, and its molecular weight is 282.17 .
Molecular Structure Analysis
The molecular formula of “3-Amino-1-carboxymethyl-pyridin-2-one TFA” is C9H9F3N2O5 .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-1-carboxymethyl-pyridin-2-one TFA” is 282.17 g/mol .Scientific Research Applications
1. Efficient Amination of Pyridines
The compound is involved in the efficient amination of pyridines, demonstrating high yields and excellent selectivity. This process involves converting pyridine N-oxides to 2-aminopyridines, highlighting the compound's role in achieving functional group compatibility in chemical synthesis (Yin et al., 2007).
2. Synthesis of α-Hydroxy-β-amino Amides
The compound plays a crucial role in the synthesis of α-hydroxy-β-amino amides via the Passerini reaction. This reaction proceeds under mild conditions, offering a route to synthesize key intermediates for P1-α-ketoamide protease inhibitors (Semple et al., 2000).
3. Structural Analysis in Organic Fluorophores
It is used in adjusting crystal morphology and emission behavior in organic fluorophores. The introduction of TFA drives molecular rearrangement, impacting crystal morphology and emission characteristics, which is significant in the study of light-emitting materials (Ye et al., 2021).
4. Variety in Silver(I) Complex Structures
The compound is instrumental in creating a variety of structural motifs in silver(I) complexes. The ligand ratio, anion, hydrogen bonding, and pi-stacking are all influenced by the presence of the compound, impacting the overall conformation of the final structures (Feazell et al., 2006).
5. Solid Phase Synthesis of Pyridin-2-ones
The compound is crucial in the solid-phase synthesis of trisubstituted pyridin-2-ones, showcasing its importance in streamlining synthetic pathways for complex organic molecules (Linn et al., 1999).
properties
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.C2HF3O2/c8-5-2-1-3-9(7(5)12)4-6(10)11;3-2(4,5)1(6)7/h1-3H,4,8H2,(H,10,11);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWULGARTPXCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.